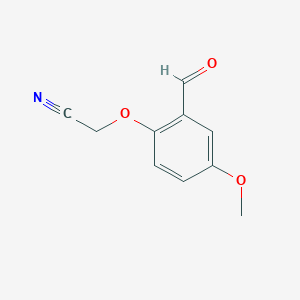

2-(2-Formyl-4-methoxyphenoxy)acetonitrile

Descripción general

Descripción

“2-(2-Formyl-4-methoxyphenoxy)acetonitrile” is a chemical compound with the molecular formula C10H9NO3 . It has a molecular weight of 191.19 . The compound is solid in form .

Molecular Structure Analysis

The InChI code for “2-(2-Formyl-4-methoxyphenoxy)acetonitrile” is 1S/C10H9NO3/c1-13-9-2-3-10(14-5-4-11)8(6-9)7-12/h2-3,6-7H,5H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

The compound is solid in form . It has a melting point of 68 - 69 degrees .Aplicaciones Científicas De Investigación

Antimicrobial and Anti-mycobacterial Agents

Research has shown that derivatives of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile have potential applications as antimicrobial and anti-mycobacterial agents. For instance, phenoxy acetic acid derivatives synthesized from this compound exhibited significant anti-mycobacterial activities against Mycobacterium tuberculosis (Yar, Siddiqui, & Ali, 2006). Additionally, novel 1,3,4-thiadiazole derivatives of this compound were synthesized and demonstrated substantial antimicrobial activities against several microbial strains (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Molecular Interactions and Chirality Studies

Studies have also explored the molecular interactions and chirality aspects of related compounds. For example, 2-amino-4-(thiazolin-2-yl)phenol, a molecule similar in structure, was analyzed for its helix-helix interactions and chirality in crystal lattices (Stefankiewicz, Cian, & Harrowfield, 2011).

Synthesis of Related Compounds

The synthesis of compounds closely related to 2-(2-Formyl-4-methoxyphenoxy)acetonitrile has been a subject of research. For instance, a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles through the reaction of o-quinone methides generated from 2-(1-tosylalkyl)phenols was developed (Wu, Gao, Chen, & Zhou, 2014).

Crystal Structure Analysis

Research on crystal structures of related phenoxyalkanoic acids, such as (2-formyl-6-methoxyphenoxy)acetic acid, revealed insights into molecular conformations and interactions in complexes (O'reilly, Smith, Kennard, & Mak, 1987).

Biochemical Sensor Development

The compound's derivatives have been utilized in developing biochemical sensors. For instance, a study synthesized a selective fluorescence sensor for Zn2+ ions using a derivative of 2-(2-Formyl-4-methoxyphenoxy)acetonitrile (Dey, Roy, Maiti, Mandal, Banerjee, & Roy, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-formyl-4-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-9-2-3-10(14-5-4-11)8(6-9)7-12/h2-3,6-7H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXDZWOFWIALGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Formyl-4-methoxyphenoxy)acetonitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2671509.png)

amine](/img/structure/B2671510.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2671514.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2671515.png)

![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-(thiolan-2-ylmethyl)acetamide](/img/structure/B2671518.png)

![2-Bromo-1-(1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B2671522.png)

![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-6-bromo-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2671523.png)

![2-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2671526.png)

![2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2671530.png)

![5-Chloro-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2671531.png)

![6-acetyl-2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2671532.png)